Indorenate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'indorenate implique plusieurs étapes. Une méthode courante comprend la synthèse de l'indole de Fischer, suivie d'une alkylation de Heck d'un énolate de cétone intermédiaire . La transformation d'un groupe carbonyle cétone en époxyde et la conversion d'un époxyde en alcool allylique font également partie de la voie de synthèse . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires pour garantir la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

L'indorenate subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants.

Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau du cycle indole. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents halogénants pour les réactions de substitution.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des agonistes des récepteurs de la sérotonine.

Biologie : L'this compound est utilisé dans la recherche pour comprendre le rôle des récepteurs de la sérotonine dans divers processus biologiques.

Médecine : Le composé s'est révélé prometteur comme agent anxiolytique, antihypertenseur et anorexiante.

Mécanisme d'action

L'this compound exerce ses effets principalement par son action sur les récepteurs de la sérotonine. Il agit comme un agoniste des récepteurs 5-HT1A, 5-HT1B et 5-HT2C . La stimulation de ces récepteurs entraîne divers effets physiologiques, notamment des actions anxiolytiques et antihypertensives . Le mécanisme d'action du composé implique la modulation des voies centrales de la sérotonine, ce qui affecte à son tour la libération des neurotransmetteurs et l'activité des récepteurs .

Applications De Recherche Scientifique

Pharmacological Properties

Indorenate has been extensively studied for its various pharmacological effects, which include:

- Antihypertensive Effects : Research indicates that this compound can lower blood pressure by acting on specific serotonin receptors, particularly the 5-HT1A receptor. It has been shown to inhibit sympathetic outflow, contributing to its antihypertensive properties .

- Anxiolytic and Antidepressant Effects : this compound exhibits significant anxiolytic effects, making it a candidate for treating anxiety disorders. Studies demonstrate that it can influence behaviors associated with anxiety and depression through serotonergic pathways .

- Anticonvulsant Properties : The compound has also been noted for its anticonvulsant effects, suggesting potential applications in epilepsy treatment .

Behavioral Studies

This compound's impact on behavior has been a focal point of several studies:

- Motor Coordination : At higher doses, this compound can impair motor coordination, indicating a need for caution in its application .

- Sexual Behavior Modulation : this compound has been observed to facilitate masculine sexual behavior in animal models by reducing the number of intromissions before ejaculation, although higher doses may inhibit sexual activity altogether .

- Serotonin Syndrome Characteristics : Behavioral characteristics consistent with serotonin syndrome have been noted following this compound administration, which underscores the importance of understanding its serotonergic activity .

Research Methodologies

The studies investigating this compound's effects typically employ various methodologies, including:

- In Vitro Autoradiography : This technique has been used to analyze the binding of this compound to different receptor sites in rat brain sections, confirming its role as a 5-HT1A ligand and exploring its interactions with other receptors like benzodiazepine and alpha-adrenergic receptors .

- Behavioral Testing : Animal models are frequently used to assess the behavioral outcomes of this compound administration, including tests for anxiety, motor coordination, and sexual behavior .

Table 1: Summary of Key Findings on this compound

Mécanisme D'action

Indorenate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors . The stimulation of these receptors leads to various physiological effects, including anxiolytic and antihypertensive actions . The compound’s mechanism of action involves the modulation of central serotonin pathways, which in turn affects neurotransmitter release and receptor activity .

Comparaison Avec Des Composés Similaires

L'indorenate est similaire à d'autres agonistes des récepteurs de la sérotonine, tels que :

5-Méthoxytryptamine : Un autre dérivé de la tryptamine avec une affinité réceptrice similaire.

Acetryptine : Un composé présentant des effets anxiolytiques et antihypertenseurs comparables. Ce qui distingue l'this compound, c'est sa combinaison unique d'affinités réceptrices et son profil pharmacologique spécifique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Indorenate, chemically known as 5-methoxytryptamine-beta-methylcarboxylate, is a compound recognized for its biological activities, particularly as a selective agonist of the 5-HT1A serotonin receptor. This article explores the pharmacological profile, behavioral effects, and therapeutic potential of this compound, supported by case studies and research findings.

This compound is primarily characterized as a 5-HT1A receptor agonist . This receptor is implicated in various neurological functions, including mood regulation and anxiety response. The activation of 5-HT1A receptors is known to produce anxiolytic effects, which have been substantiated through both preclinical and clinical studies.

Pharmacological Effects

- Anxiolytic Properties : this compound has demonstrated significant anxiolytic effects in animal models. A study indicated that administration of this compound at a dose of 31.6 mg/kg resulted in behaviors consistent with serotonin syndrome, such as flat body posture and forepaw treading, suggesting its role in modulating serotonergic pathways .

- Motor Function Improvement : Research conducted on rats with chronic spinal cord injury showed that this compound administration improved motor performance. This effect is hypothesized to be mediated through serotonergic mechanisms that enhance motor coordination .

- Sexual Behavior Modulation : this compound has been observed to influence sexual behavior in male rats by reducing the number of intromissions required for ejaculation at lower doses (10 mg/kg), while higher doses (17.8 mg/kg) inhibited sexual behavior altogether .

Table 1: Summary of Behavioral Effects Induced by this compound

| Dose (mg/kg) | Effect Observed | Reference |

|---|---|---|

| 10 | Facilitates masculine sexual behavior | |

| 17.8 | Inhibits sexual behavior | |

| 31.6 | Induces serotonin syndrome behaviors | |

| Variable | Improves motor function |

Case Study: Motor Function in Chronic Spinal Cord Injury

In a controlled study involving rats with induced spinal cord injuries, this compound was administered to evaluate its impact on motor recovery. The results indicated a marked improvement in locomotor activity compared to control groups receiving saline solutions. This suggests that this compound may offer therapeutic benefits for individuals suffering from similar neurological impairments .

Research Insights

Research has elucidated several mechanisms through which this compound exerts its effects:

- Serotonin Receptor Modulation : this compound's action as a 5-HT1A agonist supports its role in anxiety reduction and mood stabilization .

- Interaction with Other Receptors : Studies suggest that this compound may also interact with alpha-adrenergic and benzodiazepine receptors, contributing to its diverse pharmacological profile .

- Behavioral Characterization : Behavioral assays have shown that this compound can induce specific postures and movements indicative of altered serotonergic activity, reinforcing its classification as a serotonergic agent .

Propriétés

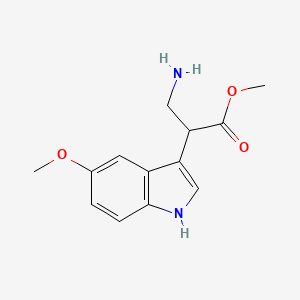

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048400 | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73758-06-2 | |

| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indorenate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.